molecular formula C16H16FNO3 B300203 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide

2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide

Cat. No. B300203
M. Wt: 289.3 g/mol
InChI Key: NPQFEHZYYBKSOR-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide, also known as FMEB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamide derivatives and has been found to have potential applications in various fields of research.

Scientific Research Applications

2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide is in the treatment of cancer. Studies have shown that 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves the inhibition of various enzymes and signaling pathways. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has also been found to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to have various biochemical and physiological effects. Studies have shown that 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has also been found to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that plays a crucial role in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide in lab experiments is that it has been found to have low toxicity. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the research on 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide. One of the most promising directions is the development of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide in more detail to fully understand its potential applications and limitations. Additionally, research can be done to optimize the synthesis method of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide to obtain a higher yield of the final product.
Conclusion:
In conclusion, 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide is a promising compound that has potential applications in various fields of scientific research. The synthesis of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide is a multistep process that requires careful control of reaction conditions to obtain a high yield of the final product. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to have potential applications in the treatment of cancer and inflammatory diseases. The mechanism of action of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves the inhibition of various enzymes and signaling pathways. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to have low toxicity, making it a potential candidate for the development of new drugs. However, more research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves the reaction of 2-fluorobenzoyl chloride with 3-methoxyphenol in the presence of triethylamine. The resulting product is then reacted with 2-(2-aminoethoxy)ethanol to obtain 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide. The synthesis of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide is a multistep process that requires careful control of reaction conditions to obtain a high yield of the final product.

properties

Product Name

2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide

Molecular Formula

C16H16FNO3

Molecular Weight

289.3 g/mol

IUPAC Name

2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C16H16FNO3/c1-20-12-5-4-6-13(11-12)21-10-9-18-16(19)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3,(H,18,19)

InChI Key

NPQFEHZYYBKSOR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCCNC(=O)C2=CC=CC=C2F

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C2=CC=CC=C2F

Origin of Product

United States

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